molecular formula C19H23BrN2O4S B297585 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

Katalognummer B297585
Molekulargewicht: 455.4 g/mol
InChI-Schlüssel: FEVJNBRXYLDOLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of acylamino compounds and is known for its unique properties that make it an ideal candidate for various research applications.

Wirkmechanismus

The mechanism of action of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in various cellular processes such as gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
The compound 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and does not affect non-targeted enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another area of research is the development of more efficient synthesis methods and derivatives of this compound with improved properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesemethoden

The synthesis of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide involves the reaction between 4-bromobenzylamine and N-(3-methoxypropyl)acetamide in the presence of a strong base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

The compound 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Eigenschaften

Produktname

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

Molekularformel

C19H23BrN2O4S

Molekulargewicht

455.4 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C19H23BrN2O4S/c1-26-13-5-12-21-19(23)15-22(14-16-8-10-17(20)11-9-16)27(24,25)18-6-3-2-4-7-18/h2-4,6-11H,5,12-15H2,1H3,(H,21,23)

InChI-Schlüssel

FEVJNBRXYLDOLD-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Kanonische SMILES

COCCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.